molecular formula C8H9N3OS B13825724 Propanamide, 3-amino-n-2-pyridinyl-3-thioxo-

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo-

Cat. No.: B13825724
M. Wt: 195.24 g/mol
InChI Key: VTHRXTRFKZMVIX-UHFFFAOYSA-N
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Description

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- is a chemical compound with the molecular formula C8H9N3OS It is known for its unique structure, which includes an amide group, a pyridine ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- typically involves the reaction of 3-aminopropanamide with 2-chloropyridine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted pyridine derivatives .

Scientific Research Applications

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can bind to various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 3-amino-n-2-pyridinyl-3-oxo-
  • Propanamide, 3-amino-n-2-pyridinyl-3-hydroxy-
  • Propanamide, 3-amino-n-2-pyridinyl-3-methyl-

Uniqueness

Propanamide, 3-amino-n-2-pyridinyl-3-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

3-amino-N-pyridin-2-yl-3-sulfanylidenepropanamide

InChI

InChI=1S/C8H9N3OS/c9-6(13)5-8(12)11-7-3-1-2-4-10-7/h1-4H,5H2,(H2,9,13)(H,10,11,12)

InChI Key

VTHRXTRFKZMVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC(=S)N

Origin of Product

United States

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